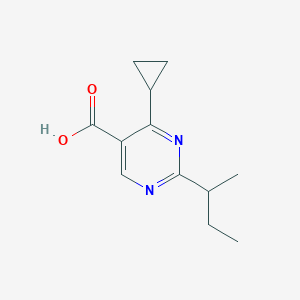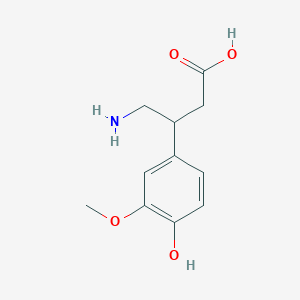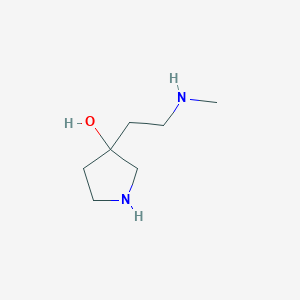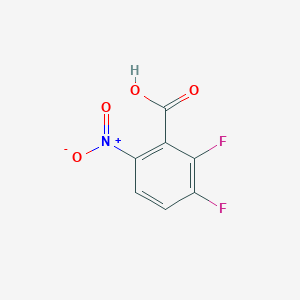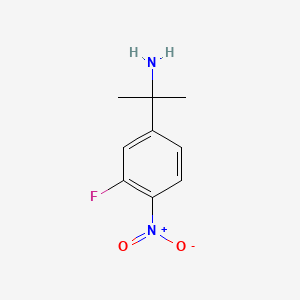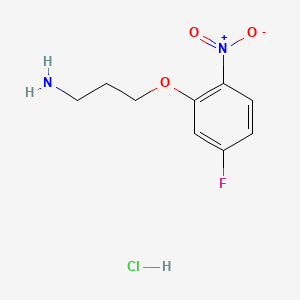![molecular formula C9H7NO B13541476 3-[(2S)-Oxiran-2-yl]benzonitrile CAS No. 728905-58-6](/img/structure/B13541476.png)
3-[(2S)-Oxiran-2-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2S)-Oxiran-2-yl]benzonitrile is an organic compound that features an oxirane (epoxide) ring attached to a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-Oxiran-2-yl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The oxirane ring can be introduced through an epoxidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry approaches, such as the use of ionic liquids as solvents and catalysts to promote the reaction and simplify the separation process . This method not only enhances the yield but also reduces the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2S)-Oxiran-2-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include diols or other oxygenated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2S)-Oxiran-2-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-[(2S)-Oxiran-2-yl]benzonitrile involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on biomolecules, while the nitrile group can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific effects depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Epoxybenzene: Contains an epoxide ring attached to a benzene ring.
Phenylacetonitrile: Features a nitrile group attached to a phenyl group via a methylene bridge.
Uniqueness
3-[(2S)-Oxiran-2-yl]benzonitrile is unique due to the presence of both an oxirane ring and a benzonitrile group in its structure. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
728905-58-6 |
|---|---|
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
3-[(2S)-oxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2/t9-/m1/s1 |
InChI-Schlüssel |
CIERCXRPGAPJGE-SECBINFHSA-N |
Isomerische SMILES |
C1[C@@H](O1)C2=CC=CC(=C2)C#N |
Kanonische SMILES |
C1C(O1)C2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)



